

Chemical structure and properties of Sulfo Cy5.5 azide

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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

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An In-depth Technical Guide to Sulfo Cy5.5 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo Cy5.5 azide, a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research. Its primary application lies in the specific labeling of biomolecules through "click chemistry," enabling advanced studies in proteomics, genomics, and drug discovery. The inclusion of sulfonate groups enhances its water solubility, making it an ideal reagent for conjugating with sensitive molecules like proteins and oligonucleotides in aqueous environments.[1][2][3][4][5]

Core Chemical Structure and Properties

Sulfo Cy5.5 azide is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings.[6] The structure is modified with an azide (-N3) group, which serves as a reactive handle for click chemistry, and multiple sulfonate (-SO3) groups that confer high hydrophilicity.[3][4] This high water solubility is advantageous for labeling delicate proteins and reduces the potential for aggregation and non-specific binding during experiments.[3][7]

Physicochemical and Spectroscopic Data

The quantitative properties of Sulfo Cy5.5 azide are critical for its application in fluorescence-based assays. These properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄₄ H ₅₀ N ₆ O ₁₃ S ₄	[2][8]
Molecular Weight	~999.16 g/mol	[1][8]
Excitation Maximum (λ _{ex})	673 - 678 nm	[1][2][5]
Emission Maximum (λ _{em})	694 - 707 nm	[1][2][5]
Extinction Coefficient	~190,000 M ⁻¹ cm ⁻¹	[2]
Solubility	Water, DMSO, DMF	[2][4]
Purity	> 90-96%	[2][8]

Storage: For long-term stability, Sulfo Cy5.5 azide should be stored at -20°C in the dark and desiccated.[1][3] Stock solutions can be stored at -80°C for up to six months.[1]

Key Applications and Reaction Mechanisms

The azide group on Sulfo Cy5.5 enables its covalent attachment to a wide range of biomolecules that have been modified to contain a complementary alkyne group. This is achieved through highly efficient and bioorthogonal click chemistry reactions.

- 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most common form of click chemistry, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][3][9] This method is highly efficient for labeling proteins, peptides, and nucleic acids.[1][9]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), a copper-free version of the reaction can be employed.[9][10] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.[1][9]

These labeling strategies are central to various research applications, including:

- Fluorescence Microscopy: For high-contrast imaging of cellular structures and localizing labeled biomolecules.[\[11\]](#)
- Flow Cytometry: To provide distinct signals for accurate cell sorting and analysis.[\[11\]](#)
- In Vivo Imaging: The far-red emission spectrum is ideal for deep tissue imaging with minimal background autofluorescence.[\[10\]](#)[\[11\]](#)
- Proteomics: For tracking protein synthesis, interactions, and localization.[\[9\]](#)

Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified protein with Sulfo Cy5.5 azide using a copper-catalyzed (CuAAC) reaction.

Protocol: CuAAC Labeling of an Alkyne-Modified Protein

Materials:

- Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
- Sulfo Cy5.5 Azide
- Anhydrous DMSO or water
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)[\[12\]](#)
- Purification column (e.g., size-exclusion chromatography or dialysis cassette)[\[12\]](#)

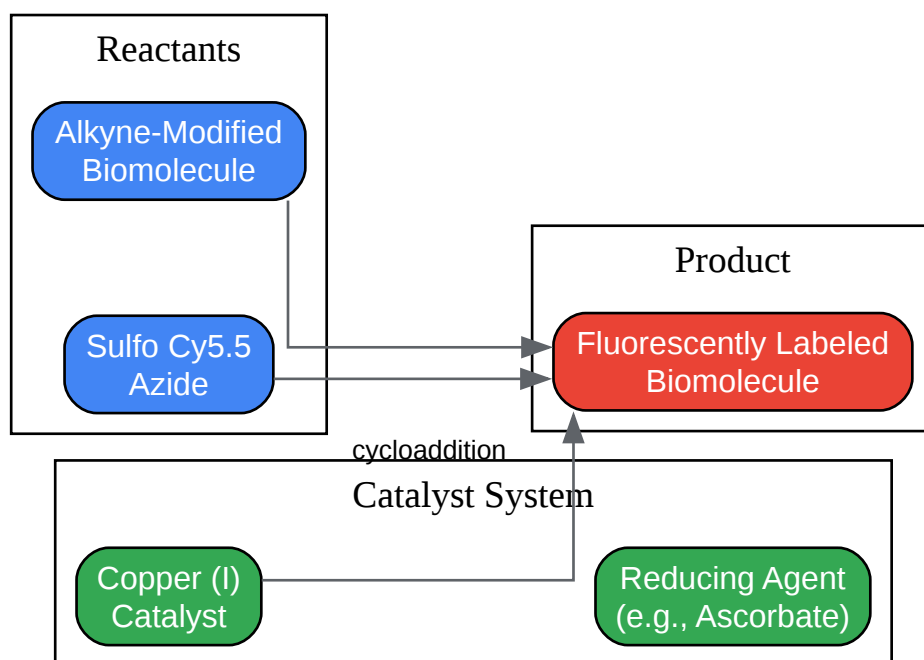
Methodology:

- Prepare Stock Solutions:
 - Dye Stock: Dissolve Sulfo Cy5.5 azide in anhydrous DMSO or water to create a 10 mM stock solution.[\[12\]](#)

- Protein Solution: Prepare the alkyne-modified protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[13]
- Catalyst Premix: Just before use, mix equal volumes of the CuSO₄ solution and the sodium ascorbate solution.
- Labeling Reaction:
 - To your protein solution, add the Sulfo Cy5.5 azide stock solution. A molar excess of 3-10 fold of dye to protein is a common starting point, but this may require optimization.[12]
 - Add the freshly prepared catalyst premix to the protein-dye mixture. The final concentration of copper is typically in the range of 50-100 μM.
 - Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[12]
- Purification:
 - Remove the unreacted dye and catalyst components from the labeled protein conjugate.
 - This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G25 column) or dialysis against PBS.[12][14]
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5). The DOL is the molar ratio of the dye to the protein.[13]

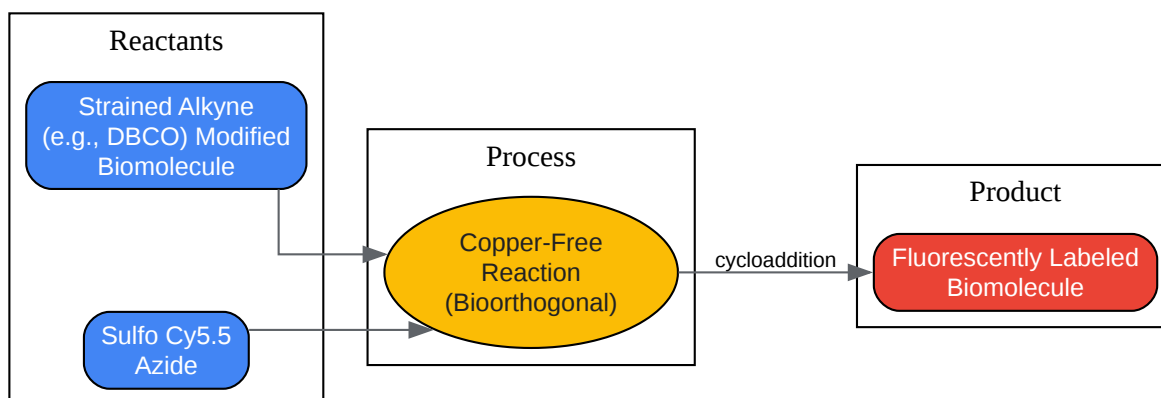
Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of the chemical ligation strategies and experimental workflows.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy5.5 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine 5.5 azide, 1mg | Labscoop [labscoop.com]
- 5. Sulfo-Cy5.5 Azide | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Sulfo-Cy5.5 Azide | Benchchem [benchchem.com]
- 10. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 11. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
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